N,N-dimethyl-1-indolinesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-2,3-dihydroindole-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-11(2)15(13,14)12-8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLKUUKMQDTSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N,n Dimethyl 1 Indolinesulfonamide
Strategies for the Construction of the N,N-dimethyl-1-indolinesulfonamide Core
The synthesis of the this compound core involves the formation of the indoline (B122111) skeleton and the introduction of the N,N-dimethylsulfonamide group at the N-1 position. Various strategies, ranging from classical multi-step procedures to more modern and sustainable approaches, have been explored to achieve this.
Classical Synthetic Routes and Reaction Pathways
Classical approaches to this compound typically involve a two-step sequence: the synthesis of the indoline core followed by its N-sulfonylation.
One common method for indoline synthesis is the reduction of the corresponding indole (B1671886). Various reducing agents can be employed for this transformation, including catalytic hydrogenation, chemical reduction with agents like sodium cyanoborohydride in the presence of an acid, or dissolving metal reductions.
Once the indoline is obtained, the N,N-dimethylsulfonamide group is introduced via N-sulfonylation. This is typically achieved by reacting the indoline with N,N-dimethylsulfamoyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction scheme is presented below:
Scheme 1: Classical Synthesis of this compound

An alternative classical route involves the sulfonylation of indole first, followed by the reduction of the indole double bond. However, the electron-withdrawing nature of the sulfonamide group can make the subsequent reduction more challenging.
Table 1: Comparison of Classical Synthetic Routes for 1-Indolinesulfonamides
| Route | Starting Material | Key Steps | Advantages | Disadvantages |
|---|
| Route A | Indole | 1. Reduction of indole to indoline 2. N-sulfonylation of indoline | Readily available starting material, straightforward sulfonylation. | Reduction step may require harsh conditions or specialized equipment. | | Route B | Indole | 1. N-sulfonylation of indole 2. Reduction of N-sulfonyl indole | Protects the nitrogen during other transformations. | Reduction of the electron-deficient double bond can be difficult. |
Modern and Sustainable Approaches in this compound Synthesis
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for the construction of the this compound scaffold. These modern approaches often utilize transition-metal catalysis and electrochemical methods to achieve higher yields and milder reaction conditions.
Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of indolines from N-substituted 2-ethylanilines. nih.gov This method allows for the direct formation of the indoline ring through the creation of a carbon-nitrogen bond, often with high efficiency and functional group tolerance. For the synthesis of the target molecule, a suitable precursor would be an N-(2-ethylphenyl)-N',N'-dimethylsulfamide, which could then be cyclized using a palladium catalyst.
Electrochemical synthesis offers a green alternative to traditional methods by using electricity as a traceless reagent. researchgate.netdechema-dfi.dekit.edu Electrosynthesis can be applied to both the formation of the indoline ring and the sulfonylation step. For instance, the electrochemical reduction of an appropriately substituted nitroarene could lead to the formation of the indoline core. Furthermore, electrochemical methods for the synthesis of sulfonamides from sulfonyl chlorides and amines have been reported, which could be adapted for the final step of the synthesis. nih.gov
Table 2: Overview of Modern Synthetic Approaches
| Method | Key Features | Potential Advantages |
|---|---|---|
| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of N-substituted 2-ethylanilines. nih.gov | High efficiency, good functional group tolerance, atom economy. |
| Electrochemical Synthesis | Use of electricity to drive reactions. researchgate.netdechema-dfi.dekit.edu | Sustainable, avoids harsh reagents, precise control over reaction conditions. |
Chemoenzymatic and Stereoselective Synthesis Considerations
The development of chemoenzymatic and stereoselective methods for the synthesis of this compound is of significant interest, particularly for accessing chiral derivatives with potential applications in medicinal chemistry.
Biocatalysis can be employed for the stereoselective synthesis of the indoline core. nih.govacs.org For example, engineered enzymes, such as monoamine oxidases, have been used for the deracemization of indolines, providing access to enantiomerically enriched building blocks. acs.org These chiral indolines can then be subjected to chemical N-sulfonylation to yield the final product.
Asymmetric synthesis of substituted indolines can also be achieved through various catalytic methods, including transition-metal-catalyzed hydrogenations of indoles with chiral ligands or organocatalytic approaches. nih.govrsc.orgnih.gov These methods allow for the direct formation of chiral indoline scaffolds that can be further elaborated to this compound. While specific examples for the target molecule are not prevalent, the principles of asymmetric catalysis can be readily applied.
Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold can be further modified to explore its chemical space and to synthesize derivatives with tailored properties. This derivatization can be achieved through regioselective functionalization of the indoline ring.
Regioselective Modification Studies
The indoline ring system offers several positions for functionalization, with the benzene (B151609) ring being the most common site for electrophilic aromatic substitution. The directing effect of the sulfonamide group and any existing substituents on the ring will determine the regioselectivity of these reactions.
Transition metal-catalyzed C-H functionalization has become a powerful tool for the direct and regioselective modification of indoline and indole cores. researchgate.netacs.orgnih.govrsc.orgacs.orgnih.gov For instance, palladium-catalyzed reactions can be used to introduce various substituents at the C4, C5, C6, or C7 positions of the indoline ring. The choice of catalyst, ligand, and directing group can control the site of functionalization.
Table 3: Regioselective C-H Functionalization of the Indoline Core
| Position | Method | Catalyst/Reagents | Reference |
|---|---|---|---|
| C4 | Direct Olefination | Pd(OAc)₂ / Ligand | nih.gov |
| C7 | Arylation | Rh(III) catalyst | nih.gov |
| C2 | Succinimide Installation | Transition metal catalyst | rsc.org |
These methods can be applied to the this compound scaffold to introduce a wide range of functional groups, including alkyl, aryl, and heteroaryl moieties, allowing for the synthesis of a diverse library of derivatives.
Exploration of Substituent Effects on Chemical Reactivity and Molecular Properties
The introduction of substituents on the indoline ring of this compound can significantly influence its chemical reactivity and molecular properties. The electronic nature of the substituents (electron-donating or electron-withdrawing) will affect the electron density of the aromatic ring, thereby influencing its susceptibility to electrophilic attack and its reactivity in transition-metal-catalyzed reactions. mdpi.comnih.govrsc.orgmdpi.com
For example, an electron-donating group on the benzene ring would be expected to increase the rate of electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions relative to the activating group. Conversely, an electron-withdrawing group would deactivate the ring towards electrophilic attack.
The steric properties of the substituents also play a crucial role in determining the regioselectivity of functionalization reactions, particularly in C-H activation processes where the accessibility of a C-H bond to the metal catalyst is critical.
Table 4: Predicted Influence of Substituents on the Reactivity of the Indoline Ring
| Substituent Type | Position on Benzene Ring | Predicted Effect on Electrophilic Aromatic Substitution |
|---|---|---|
| Electron-Donating (e.g., -OCH₃, -CH₃) | C5 or C6 | Activation of the ring, ortho/para-directing. |
| Electron-Withdrawing (e.g., -NO₂, -CN) | C5 or C6 | Deactivation of the ring, meta-directing. |
By systematically varying the substituents on the indoline scaffold, it is possible to fine-tune the electronic and steric properties of this compound and its derivatives, which is essential for optimizing their performance in various applications.
Multi-component Reaction Strategies Incorporating this compound Moieties
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. While no MCRs explicitly employing this compound have been documented, the reactivity of the indoline and sulfonamide moieties in related structures suggests potential applications in such convergent synthetic approaches.
Indole derivatives, the unsaturated precursors to indolines, are frequently utilized in MCRs. These reactions often exploit the nucleophilic character of the indole ring. For instance, the Ugi and Passerini reactions, which are cornerstone isocyanide-based MCRs, have been adapted to include indole-containing components. It is conceivable that an N-sulfonylated indoline could participate in similar transformations, potentially through reactions involving the aromatic portion of the indoline ring or functional groups appended to it.
Sulfonamides have also been successfully integrated into various MCRs. They can act as nucleophiles or as precursors to reactive intermediates. For example, sulfonamides have been used in asymmetric three-component reactions with α-aryldiazoacetates and imines, catalyzed by a synergistic combination of a ruthenium complex and a chiral phosphoric acid, to produce α-amino esters with high enantioselectivity. Another example involves a palladium-catalyzed four-component cyclization to synthesize dihydrofuran and pyrazoline scaffolds.
Given these precedents, one could envision a hypothetical MCR where an indoline-1-sulfonamide derivative bearing a reactive functional group on the aromatic ring participates in a convergent synthesis. For instance, an amino-substituted indoline-1-sulfonamide could potentially undergo a multi-component reaction with a carbonyl compound and an isocyanide.
Table 1: Examples of Multi-component Reactions Involving Indole or Sulfonamide Moieties
| Reaction Type | Reactants | Product Class | Catalyst | Reference |
| Ugi-azide Reaction | Indole, Isocyanide, Aldehyde, TMSN₃ | Functionalized Indole Derivatives | - | [Citation Needed] |
| Pyrano[2,3-d]pyrimidine Synthesis | Indole, Malononitrile, Barbituric Acid | Pyrano[2,3-d]pyrimidines | Magnetic Nanoparticles (Fe₃O₄-NPs) | nih.gov |
| Asymmetric N-H Insertion | Sulfonamide, α-aryldiazoacetate, Imine | Chiral α-amino esters | Ru-complex and Chiral Phosphoric Acid | acs.org |
| Dihydrofuran Synthesis | Sulfonamide, other components | Dihydrofurans | Palladium Catalyst | acs.org |
Mechanistic Investigations of this compound Transformations
The mechanistic understanding of reactions involving this compound is inferred from studies on analogous sulfonamide and indoline systems, as direct investigations on the target compound are not available in the current literature.
The formation of the N-S bond in sulfonamides is a key transformation. In iron-catalyzed N-arylsulfonamide formation from nitroarenes and sodium arylsulfinates, mechanistic studies suggest that the N-S bond may form through the direct coupling of the nitroarene with the sodium arylsulfinate prior to the reduction of the nitro group. This process is proposed to proceed through an N-aryl-N-arenesulfonylhydroxylamine intermediate. acs.orgorganic-chemistry.org
In photocatalytic strategies for sulfonamide synthesis, the reaction often proceeds through radical intermediates. For example, in the three-component coupling of aryl radicals, a sulfur dioxide surrogate, and an amine, the generation of an aryl radical is a key initiating step. rsc.org
For transformations involving the indoline ring, a notable example is the copper-mediated cross-dehydrogenative coupling of N-aryl indolines with sulfonamides. The proposed mechanism involves a C7-H activation of the indoline ring via a 6-membered metallacycle intermediate. This directed C-H functionalization highlights a potential reaction pathway for modifying the aromatic ring of an indoline-1-sulfonamide.
Quantitative kinetic and thermodynamic data for reactions of this compound are not available. However, studies on related sulfonamides provide insights into the factors governing their reactivity. The rotational barrier around the S-N bond in sulfonamides has been a subject of interest. In N,N-disubstituted nonafluorobutane-1-sulfonamides, unusually high torsional barriers have been observed and are attributed to significant S,N double-bond character arising from the highly electron-withdrawing nature of the perfluorobutyl group. This suggests that the electronic properties of substituents on both the nitrogen and sulfur atoms can significantly influence the conformational dynamics and reactivity of the sulfonamide group.
The nature of the S-N bond in sulfonamides has been investigated using sulfur K-edge X-ray absorption spectroscopy (XAS) and density functional theory (DFT). These studies suggest that there is minimal S-N π-bonding involving sulfur 3p orbitals, and that electron repulsion is a dominant factor affecting the rotational barriers.
While no catalytic methods have been specifically developed for this compound, a wide array of catalytic systems are available for the synthesis of arylsulfonamides, which could be adapted for the preparation of indoline-1-sulfonamides.
Palladium-catalyzed methods have been developed for the synthesis of arylsulfonamides from arylboronic acids, offering a mild and functional group tolerant approach. nih.gov Iron and copper catalysis have also been employed in the synthesis of diaryl sulfonamides through a one-pot, two-stage process involving regioselective para-iodination followed by an N-arylation reaction. thieme-connect.com
More recently, transition-metal-free photocatalytic strategies have emerged for the modular synthesis of arylsulfonamides. These methods can utilize abundant phenolic precursors and operate under mild conditions. rsc.org Iron catalysis has also been used for the direct synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates. acs.orgorganic-chemistry.org
For the modification of the indoline ring system, copper(II)-mediated cross-dehydrogenative coupling represents a potential catalytic approach for the functionalization of the C7 position of an N-substituted indoline with various amides, including sulfonamides.
Table 2: Catalytic Methods for the Synthesis of Sulfonamides
| Catalyst System | Reactants | Product | Key Features | Reference |
| Palladium Catalyst | Arylboronic Acid, SO₂, Amine | Arylsulfonamide | Mild conditions, good functional group tolerance | nih.gov |
| Iron(II) Chloride | Nitroarene, Sodium Arylsulfinate | N-Arylsulfonamide | Uses readily available nitroarenes as nitrogen source | acs.orgorganic-chemistry.org |
| Iron Triflimide and Copper(I) | Arene, N-Iodosuccinimide, Primary Sulfonamide | Diaryl Sulfonamide | One-pot, two-stage C-H activation and N-arylation | thieme-connect.com |
| Transition-Metal-Free Photocatalyst | Aryl Triflates, K₂S₂O₅, Amines | Arylsulfonamide | Utilizes abundant phenolic precursors | rsc.org |
Structure Activity Relationship Sar and Molecular Interaction Studies
Design Principles for N,N-dimethyl-1-indolinesulfonamide Derivatives
There is no publicly available information on the design principles for derivatives of this compound.
Comprehensive Structure-Activity Relationship (SAR) Investigations of this compound Analogs
No comprehensive SAR investigations for analogs of this compound have been published in the scientific literature.
Information regarding the influence of structural modifications of this compound on molecular recognition is not available.
There are no published studies on the conformational analysis of this compound or its relevance to molecular interactions.
Molecular Target Identification and Engagement Studies
No molecular targets for this compound have been identified in the public domain.
There are no published results from in vitro binding assays designed to elucidate the molecular targets of this compound.
Data from enzyme inhibition profiling and mechanistic studies for this compound are not available in the scientific literature.
Ligand-Receptor Interaction Analysis and Selectivity Determination
A thorough search of scientific databases and research articles did not yield any studies that have specifically investigated the binding of this compound to any biological receptor or enzyme. As a result, there is no data available to construct a ligand-receptor interaction analysis or to determine its selectivity profile against a panel of potential targets.
Typically, such an analysis would involve a series of in vitro binding assays to determine the affinity of the compound for various receptors, followed by functional assays to characterize the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator). Computational molecular docking studies are also commonly employed to predict the binding mode and identify key interactions between the ligand and the amino acid residues within the receptor's binding pocket.
Given the lack of research, no data tables summarizing binding affinities (such as Ki or IC50 values) or selectivity ratios for this compound can be generated at this time. The scientific community has not yet characterized the pharmacological profile of this specific compound.
Computational and Theoretical Studies of N,n Dimethyl 1 Indolinesulfonamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These ab initio methods, particularly Density Functional Theory (DFT), are used to solve the Schrödinger equation for a molecule, providing detailed insights into its electronic structure and reactivity. For a compound like N,N-dimethyl-1-indolinesulfonamide, a typical approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d) or higher to find the most stable three-dimensional conformation.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
These calculations also allow for the generation of an electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface. Red, electron-rich regions indicate potential sites for electrophilic attack, while blue, electron-poor regions indicate sites for nucleophilic attack. This information is vital for predicting how this compound might interact with biological targets or other reagents.
Table 1: Illustrative Molecular Orbital Properties for this compound (Hypothetical Data) This table presents hypothetical data of the type that would be generated in a quantum chemical study.
| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |
| HOMO Energy | -0.25 | -6.80 |
| LUMO Energy | -0.05 | -1.36 |
| Energy Gap (ΔE) | 0.20 | 5.44 |
Quantum chemical calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts for ¹H and ¹³C atoms. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. Comparing calculated shifts with experimental data serves as a powerful tool for structural elucidation.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. This helps in identifying the characteristic functional groups present, such as the S=O stretches of the sulfonamide group and the C-N bonds within the indoline (B122111) ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. This provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π*.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data (Hypothetical) This table illustrates how computationally predicted spectroscopic data would be compared with experimental results.
| Spectroscopic Data | Predicted Value | Experimental Value |
| ¹³C NMR Shift (C=S) | ~195 ppm | ~193 ppm |
| ¹H NMR Shift (N-CH₃) | ~2.8 ppm | ~2.7 ppm |
| IR Frequency (S=O stretch) | ~1350 cm⁻¹ | ~1345 cm⁻¹ |
| UV-Vis λmax | ~280 nm | ~285 nm |
Molecular Docking and Molecular Dynamics Simulations
Molecular modeling techniques like docking and molecular dynamics (MD) are used to study how a ligand such as this compound might interact with a biological target, typically a protein or enzyme. These methods are central to computer-aided drug design.
Molecular docking is a computational procedure that predicts the preferred orientation (the "pose") of a ligand when bound to a receptor. Studies on similar sulfonamide-containing molecules have often focused on their potential as inhibitors of enzymes like carbonic anhydrases or proteases. nih.govnih.gov For this compound, a docking study would involve:
Obtaining the 3D crystal structure of a potential target protein from a database like the Protein Data Bank (PDB).
Placing the ligand into the active site of the protein using a docking algorithm.
Scoring the different poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) to estimate the binding affinity.
The results provide a binding score (e.g., in kcal/mol) and a detailed view of the specific amino acid residues involved in the interaction.
Table 3: Example of Molecular Docking Results for this compound with a Hypothetical Target (e.g., Carbonic Anhydrase) This table shows example data from a molecular docking simulation.
| Parameter | Result |
| Target Protein | Carbonic Anhydrase II (Hypothetical) |
| Binding Affinity (Score) | -8.5 kcal/mol |
| Interacting Residues | His94, His96, Thr199, Val121 |
| Key Interactions | Hydrogen bond between sulfonamide oxygen and Thr199; Hydrophobic interaction between indoline ring and Val121. |
While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation tracks the movements of every atom in the ligand-protein complex over time (typically nanoseconds to microseconds) in a simulated physiological environment (water, ions). This allows researchers to:
Assess the stability of the predicted binding pose.
Observe conformational changes in both the ligand and the protein upon binding.
Calculate the binding free energy with greater accuracy using methods like MM-PBSA or MM-GBSA.
Root Mean Square Deviation (RMSD) plots from MD simulations are used to evaluate the stability of the complex; a stable RMSD value over time suggests a stable interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. QSAR studies have been performed on various indole (B1671886) and sulfonamide derivatives to guide the design of more potent compounds. wustl.educonicet.gov.arnih.govnih.gov
To build a QSAR model for a class of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is required. For each molecule, a set of numerical "descriptors" is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).
A mathematical model, often using multiple linear regression (MLR) or machine learning algorithms, is then generated to create an equation that predicts activity based on the most relevant descriptors. For example, a hypothetical QSAR equation might look like:
pIC₅₀ = 0.5 * (LogP) - 0.2 * (Molecular_Surface_Area) + 1.5 * (Dipole_Moment) + C
This model can then be used to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for the desired biological effect. The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov
Development of Predictive Models for this compound Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. For derivatives of the 1-indolinesulfonamide scaffold, QSAR models are developed to correlate physicochemical properties of the molecules with their biological activities. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous indole and sulfonamide-containing compounds. nih.govnih.gov
The development of a predictive QSAR model for this compound activity would involve the synthesis of a series of analogues with variations at different positions of the indoline ring and the sulfonamide group. The biological activity of these compounds would be determined experimentally, for instance, as IC50 values against a specific biological target. Subsequently, a range of molecular descriptors would be calculated for each analogue. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be employed to generate a mathematical equation that links the descriptors to the biological activity. A robust QSAR model is characterized by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating good predictive power. nih.gov
Table 1: Hypothetical Statistical Parameters for a QSAR Model of 1-Indolinesulfonamide Derivatives
| Parameter | Value | Description |
| r² | 0.92 | Coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| q² | 0.75 | Cross-validated correlation coefficient, a measure of the predictive ability of the model. |
| F-statistic | 85.6 | A statistical test that measures the overall significance of the regression model. |
| p-value | < 0.001 | The probability of obtaining test results at least as extreme as the results actually observed, under the assumption that the null hypothesis is correct. |
Such models can then be used to predict the activity of newly designed but not yet synthesized this compound-based molecules, prioritizing the most promising candidates for synthesis and biological testing.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govmdpi.com For this compound, a pharmacophore model would be constructed based on the structures of known active analogues or the binding site of the target protein.
A typical pharmacophore model for a 1-indolinesulfonamide derivative might include features such as a hydrogen bond acceptor (from the sulfonyl oxygens), a hydrogen bond donor (if substitutions on the indoline ring allow), an aromatic ring feature (from the indole core), and hydrophobic regions. nih.gov The precise spatial arrangement and combination of these features would define the pharmacophore.
Table 2: Potential Pharmacophoric Features for an this compound-based Inhibitor
| Feature | Description | Potential Origin in this compound |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The two oxygen atoms of the sulfonamide group. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. | The benzene (B151609) ring of the indoline core. |
| Hydrophobic Group (HY) | A nonpolar group that contributes to hydrophobic interactions. | The dimethylamino group and the ethylenic bridge of the indoline ring. |
Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening campaigns. nih.govresearchgate.net Large chemical databases, containing millions of compounds, can be rapidly searched to identify molecules that match the pharmacophoric features. nih.govyoutube.comyoutube.com This process filters the database to a manageable number of "hits" that are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. The most promising hits are then acquired or synthesized for experimental validation. This approach accelerates the discovery of novel and structurally diverse compounds that may exhibit the desired biological activity. researchgate.netresearchgate.net
De Novo Design and Scaffold Hopping Approaches for this compound-based Molecules
De novo design and scaffold hopping are advanced computational strategies aimed at creating entirely new molecules with desired biological activities. De novo design algorithms build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site.
Scaffold hopping, a related concept, involves replacing the core molecular framework (the scaffold) of a known active compound, such as this compound, with a structurally different but functionally equivalent scaffold. ontosight.ai The goal is to identify novel chemotypes that retain the key binding interactions of the original molecule but may possess improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.
For this compound, the indoline scaffold could be replaced with other bioisosteric rings. For example, the indoline core could be hopped to an indazole, benzimidazole, or other heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. ontosight.airesearchgate.net
Table 3: Illustrative Scaffold Hopping Strategies for the 1-Indolinesulfonamide Core
| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |
| Indoline | Indazole, Benzimidazole, Tetrahydroquinoline | To explore new chemical space, improve synthetic accessibility, and potentially alter physicochemical properties. |
| Sulfonamide | Carboxamide, Reverse Amide, Acylsulfonamide | To modulate hydrogen bonding capacity, improve metabolic stability, and alter polarity. |
These computational design strategies are instrumental in expanding the chemical diversity of molecules based on the this compound template, leading to the discovery of next-generation compounds with potentially superior therapeutic profiles.
Analytical Methodologies for N,n Dimethyl 1 Indolinesulfonamide in Research
Chromatographic Techniques for Separation and Purification
Chromatographic methods are fundamental for the isolation and purification of N,N-dimethyl-1-indolinesulfonamide from reaction mixtures and for its quantitative analysis. The selection of a suitable technique depends on the sample matrix, the required purity, and the analytical instrumentation available.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development for this compound would typically involve reverse-phase chromatography. sielc.com
A typical HPLC method would utilize a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comnih.gov The buffer, often containing a small amount of an acid like formic or phosphoric acid, helps to ensure good peak shape and reproducibility. sielc.com Detection is commonly achieved using a UV detector, as the indoline (B122111) ring system is expected to have a significant UV absorbance.
For the analysis of related compounds like N,N-dimethylaniline, a reverse-phase HPLC method has been described using a mobile phase of acetonitrile and water with phosphoric acid. sielc.com A similar approach would be a logical starting point for this compound. The development process would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal separation from any impurities or other components in the sample. A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary for complex samples. chemicalbook.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. nih.gov The volatility of this compound would need to be assessed to determine the suitability of GC. If the compound is sufficiently volatile and thermally stable, a GC method can provide high-resolution separations and sensitive detection, especially when coupled with a mass spectrometer (GC-MS). nih.gov
A typical GC method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column is coated with a stationary phase that separates compounds based on their boiling points and interactions with the phase. For a compound like this compound, a mid-polarity column, such as one with a phenyl- and methyl-polysiloxane stationary phase, would be a reasonable choice.
In cases where the compound might be thermally labile, derivatization can be employed to increase its volatility and thermal stability. nih.gov However, this adds complexity to the sample preparation process.
Table 2: Hypothetical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 m/z |
Chiral Separation of this compound Enantiomers
While this compound itself is not chiral, derivatives or related compounds within the indoline family may possess a chiral center. The separation of enantiomers is critical in pharmaceutical research as different enantiomers can exhibit distinct pharmacological and toxicological properties. nih.govjiangnan.edu.cnunife.it
Chiral separation can be achieved using specialized chromatographic techniques, most commonly chiral HPLC. This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govunife.it Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. unife.it The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar alcohol such as isopropanol (B130326) or ethanol.
Alternatively, chiral gas chromatography can be employed for volatile enantiomers, using a capillary column coated with a chiral selector, often a cyclodextrin (B1172386) derivative. nih.gov
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound. Both ¹H and ¹³C NMR spectra would provide crucial information about the connectivity of atoms in this compound.
In the ¹H NMR spectrum, the chemical shifts, integration values, and coupling patterns of the proton signals would allow for the assignment of each proton to its position in the molecule. For instance, one would expect to see distinct signals for the aromatic protons of the indoline ring, the methylene (B1212753) protons of the five-membered ring, and the methyl protons of the dimethylsulfonamide group. researchgate.netchemicalbook.com
The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule, providing information about the carbon skeleton. The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (4H) | 7.0 - 7.5 | Multiplet |
| -CH₂- (ring) | 3.0 - 3.3 | Triplet |
| -CH₂- (ring) | 2.8 - 3.1 | Triplet |
| -N(CH₃)₂ | 2.7 - 2.9 | Singlet |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. nih.gov When coupled with a chromatographic separation technique like GC or HPLC, it allows for the identification of compounds in complex mixtures.
For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques for HPLC-MS, while electron ionization (EI) would be used for GC-MS. The mass spectrum would show a molecular ion peak (or a protonated molecule [M+H]⁺ in the case of ESI) corresponding to the molecular weight of the compound.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments would arise from the cleavage of the sulfonamide bond and the fragmentation of the indoline ring system. This fragmentation data can be used to confirm the identity of the compound by comparing it to a known standard or by interpreting the fragmentation pathways. nih.gov
Table 4: Expected Key Mass Fragments for this compound in EI-MS
| m/z | Proposed Fragment |
| [M]⁺ | Molecular Ion |
| [M - SO₂N(CH₃)₂]⁺ | Loss of the dimethylsulfonamide group |
| [SO₂N(CH₃)₂]⁺ | Dimethylsulfonamide cation |
| [N(CH₃)₂]⁺ | Dimethylamino cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for characterizing this compound. IR spectroscopy is instrumental in identifying the specific functional groups present by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum displays absorption bands at characteristic frequencies corresponding to these vibrations.
In the case of this compound, the IR spectrum is expected to exhibit distinct peaks corresponding to its core structural components: the indoline ring, the sulfonamide group, and the N,N-dimethyl substituents. The C-H stretching vibrations of the aromatic and aliphatic portions of the indoline ring typically appear in the region of 3100-2850 cm⁻¹. The S=O stretching vibrations of the sulfonamide group are strong and readily identifiable, usually appearing as two distinct bands in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). Furthermore, the C-N stretching vibrations from the indoline nitrogen and the dimethylamino group will also produce characteristic absorptions.
UV-Vis spectroscopy provides complementary information regarding the electronic transitions within the molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores. The indoline ring system, being an aromatic derivative, is the primary chromophore in this compound. It is expected to exhibit absorption maxima (λmax) in the ultraviolet region, typically around 250-300 nm, arising from π to π* transitions within the aromatic ring. The presence of the sulfonamide group and the N,N-dimethyl substituents can influence the exact position and intensity of these absorption bands.
A detailed analysis of the IR and UV-Vis spectra allows for the confirmation of the compound's synthesis and the integrity of its functional groups.
| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 3000-2850 | Stretching |
| Sulfonamide S=O | 1370-1330 | Asymmetric Stretching |
| Sulfonamide S=O | 1180-1160 | Symmetric Stretching |
| C-N (Indoline) | 1360-1250 | Stretching |
| C-N (Dimethylamino) | 1250-1020 | Stretching |
| Chromophore | Expected UV-Vis Absorption (λmax) | Electronic Transition |
| Indoline Ring | ~250-300 nm | π → π* |
Advanced Analytical Techniques in this compound Research
Beyond fundamental spectroscopic methods, advanced analytical techniques provide deeper insights into the three-dimensional structure and interactive properties of this compound.
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, obtaining single crystals suitable for X-ray analysis would yield a wealth of structural information. The resulting crystallographic data would include precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.
This technique would definitively establish the geometry of the indoline ring system and the spatial orientation of the N,N-dimethylsulfonamide group relative to the ring. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern the solid-state assembly of the molecules. While specific crystallographic data for this compound is not publicly available, related sulfonamide structures have been extensively studied, providing a basis for expected structural parameters.
| Crystallographic Parameter | Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the basic repeating unit of the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |
| Bond Lengths and Angles | The geometry of the molecule. |
| Torsion Angles | The conformation of the molecule. |
Biophysical Techniques for Molecular Interaction Studies (e.g., SPR, ITC)
To understand the potential biological activity of this compound, it is crucial to study its interactions with biomacromolecules such as proteins or nucleic acids. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are at the forefront of such investigations.
Surface Plasmon Resonance (SPR) is a label-free optical technique that can monitor binding events in real-time. In a typical SPR experiment, a target biomolecule is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Any binding between the compound and the target molecule causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which quantifies the binding affinity.
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of two molecules. In an ITC experiment, a solution of this compound is titrated into a solution containing the target biomolecule. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (KA), the enthalpy change (ΔH), and the stoichiometry of the interaction (n). From these parameters, the entropy change (ΔS) and the Gibbs free energy change (ΔG) can also be calculated, providing a complete thermodynamic profile of the binding interaction.
While specific interaction studies for this compound are not widely reported, the application of these techniques would be essential in elucidating its mechanism of action if it were to be investigated as a potential bioactive agent.
| Biophysical Technique | Parameters Determined | Information Provided |
| Surface Plasmon Resonance (SPR) | ka, kd, KD | Kinetics and affinity of binding. |
| Isothermal Titration Calorimetry (ITC) | KA, ΔH, n, ΔS, ΔG | Thermodynamics and stoichiometry of binding. |
Preclinical Pharmacological and Biological Research Applications of N,n Dimethyl 1 Indolinesulfonamide
In Vitro Biological Activity Screening and Profiling
There is no specific public data available on the in vitro biological activity, screening, or profiling of N,N-dimethyl-1-indolinesulfonamide. Research in this area would typically involve a series of laboratory-based experiments to determine the compound's effects at a cellular and molecular level.
Cell-based Assays for Mechanistic Investigations
No published studies detailing the use of this compound in cell-based assays to investigate its mechanism of action were identified. Such assays are crucial for understanding how a compound affects cellular functions, such as cell viability, proliferation, and signaling pathways.
Enzyme Assays for Specific Target Inhibition
Specific enzyme inhibition data for this compound is not available in the public domain. Generally, sulfonamide derivatives are known to be investigated as potential inhibitors of various enzymes. ontosight.ai However, without specific studies, it is not possible to state which, if any, enzymes this compound may target.
Phenotypic Screening for Pathway Discovery
There are no documented instances of this compound being used in phenotypic screening campaigns for pathway discovery. This type of screening involves testing a compound across a variety of cell models to identify unexpected therapeutic effects or to elucidate novel biological pathways.
In Vivo Studies in Model Organisms to Elucidate Biological Mechanisms
No in vivo studies using animal models to investigate the biological mechanisms of this compound have been published in the accessible scientific literature. Such studies are essential for understanding the physiological and pharmacological effects of a compound in a living organism.
Animal Models for Disease Mechanism Elucidation
There is no information available on the use of this compound in any animal models of disease. This step is critical in preclinical research to determine the potential therapeutic efficacy of a compound.
Pharmacokinetic Studies in Research Models (e.g., absorption, distribution, metabolism, excretion in animal models)
Details regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any research model are not publicly available. Pharmacokinetic studies are fundamental to determining how an organism processes a compound, which is a key factor in drug development.
Emerging Research Directions and Future Perspectives for N,n Dimethyl 1 Indolinesulfonamide
Development as Chemical Probes for Biological Systems
The development of novel chemical probes is essential for understanding complex biological systems. The indole (B1671886) scaffold, a core component of N,N-dimethyl-1-indolinesulfonamide, is a versatile fluorophore that has been extensively used in the design of fluorescent chemosensors for molecular recognition and imaging. Indole-based probes are attractive due to their excellent photophysical properties and the ability to be chemically modified to interact with specific analytes.
Indole derivatives have been successfully developed as fluorescent probes for a variety of applications, including the detection of cyanide ions and for pH sensing. For instance, a novel indolium-based fluorescent probe was designed for the detection of cyanide, demonstrating the potential of the indole scaffold in creating sensitive and selective sensors. Furthermore, sulfonamide-containing naphthalimides have been synthesized and evaluated as fluorescent imaging probes, showing low cytotoxicity and effective cell uptake. nih.gov These examples highlight the potential for this compound, with its inherent indole and sulfonamide moieties, to be developed into a new class of chemical probes.
Table 1: Examples of Indole and Sulfonamide-Based Chemical Probes
| Probe Type | Target/Application | Key Features |
| Indolium-based fluorescent probe | Cyanide (CN⁻) detection | High selectivity and sensitivity, rapid response time. |
| Sulfonamide-containing naphthalimides | Fluorescent imaging in tumors | Low cytotoxicity, high cell uptake. |
| Indole-based pH sensors | pH sensing | Dramatic color and fluorescence responses to protonation. |
Integration into Novel Chemical Biology Tools and Methodologies
The unique structural features of indolinesulfonamides make them attractive candidates for integration into novel chemical biology tools. Activity-based protein profiling (ABPP) is a powerful technique that utilizes chemical probes to study the activity of enzymes in complex biological systems. rsc.org These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a reporter tag for detection, and a linker.
Given the diverse biological activities of sulfonamides, it is plausible that this compound could be adapted for use in ABPP. By incorporating a suitable reactive group, this compound could be transformed into a probe for targeting specific enzyme classes, such as proteases or kinases, where the sulfonamide or indoline (B122111) moiety could confer selectivity. The development of such tools would enable a deeper understanding of enzyme function and could facilitate the discovery of new drug targets.
Advancements in Synthetic Accessibility and Scalability for Research Purposes
The advancement of research on any chemical compound is contingent on its synthetic accessibility. While specific, scalable syntheses for this compound are not widely reported, general methods for the synthesis of N-substituted indoles and sulfonamides are well-established.
A common route to 1-substituted indolines involves the reaction of indoline with a sulfonyl chloride in the presence of a base. The synthesis of indoline-5-sulfonamides, for example, has been achieved by first protecting the indoline nitrogen, followed by chlorosulfonylation and subsequent reaction with an amine. mdpi.com Various methods for the synthesis of N-sulfonyl amidines and other sulfonamide derivatives have also been developed, offering a range of synthetic strategies that could be adapted for the production of this compound. researchgate.net The scalability of these synthetic routes would be a critical factor for enabling its widespread use in research.
Challenges and Opportunities in this compound Academic Research
A significant challenge in the academic research of this compound is the current lack of specific biological targets and a defined mechanism of action. This information gap hinders the rational design of experiments and the exploration of its full therapeutic potential. However, this also presents a substantial opportunity for researchers.
Initial screening of this compound against a broad range of biological targets could uncover novel activities and pathways. The diverse biological roles of the broader sulfonamide class of compounds, which includes antibacterial, anticancer, and anti-inflammatory activities, suggest that indolinesulfonamides may also possess interesting pharmacological properties. A key opportunity lies in exploring the vast and underexplored chemical space of substituted indolinesulfonamides to identify compounds with potent and selective biological activities.
Identification of Unexplored Biological Targets and Pathways for this compound
The sulfonamide functional group is a well-known pharmacophore that targets a variety of enzymes. One of the most prominent targets is the carbonic anhydrase (CA) family of enzymes. Indoline-5-sulfonamides have been shown to be inhibitors of cancer-related CAs, such as CA IX and CA XII. mdpi.com This suggests that this compound could also exhibit activity against these enzymes.
Furthermore, the indole nucleus is present in many biologically active compounds and can interact with a wide range of protein targets. A series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles were identified as potent histone deacetylase (HDAC) inhibitors, demonstrating the potential of the indolinesulfonamide scaffold to target epigenetic enzymes. ntu.edu.tw A systematic investigation into the biological targets of this compound could reveal novel and unexplored pathways for therapeutic intervention.
Table 2: Potential Biological Targets for Indolinesulfonamides
| Target Class | Specific Examples | Potential Therapeutic Area |
| Carbonic Anhydrases | CA IX, CA XII | Cancer |
| Histone Deacetylases | HDAC1, HDAC2, HDAC6 | Cancer, Neurodegenerative Diseases |
| Proteases | Various | Infectious Diseases, Cancer |
| Kinases | Various | Cancer, Inflammatory Diseases |
Patent Landscape Analysis and its Influence on Academic Research Directions
A patent landscape analysis provides valuable insights into the intellectual property surrounding a particular technology or class of compounds. cas.orgiebrain.comlumenci.com This analysis can help academic researchers identify areas of innovation, potential collaborators, and freedom to operate. While a specific patent landscape analysis for this compound is not available, an analysis of patents related to indolinesulfonamides can inform research directions.
For example, patents covering the use of indole-based benzenesulfonamides as carbonic anhydrase inhibitors for cancer therapy indicate a strong commercial interest in this area. researchgate.net This could encourage academic researchers to explore the potential of this compound and related compounds as anticancer agents. Furthermore, identifying "white space" in the patent landscape, where there is a lack of intellectual property, can guide researchers towards novel applications and discoveries with the potential for future patenting. A comprehensive patent landscape analysis can therefore be a powerful tool for shaping strategic research directions in academia.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
